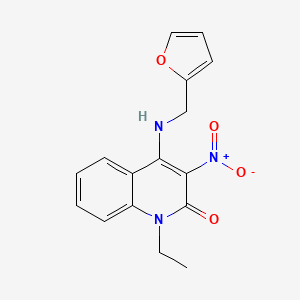

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one

Description

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one is a quinolinone derivative featuring a nitro group at position 3, an ethyl substituent at position 1, and a furan-2-ylmethylamino group at position 2. This compound is part of a broader class of nitro-substituted heterocycles studied for their synthetic versatility and bioactivity .

Properties

IUPAC Name |

1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-9,17H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVXGJXZHGXNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319605 | |

| Record name | 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862484-57-9 | |

| Record name | 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.

Amination: The furan-2-ylmethylamino group is introduced through a nucleophilic substitution reaction, where the nitroquinoline reacts with furan-2-ylmethylamine under basic conditions.

Ethylation: The final step involves the ethylation of the quinoline nitrogen using ethyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and material science.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the compound allow it to interact with various biological targets.

Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs for treating infectious diseases and cancer.

Industry: The compound’s chemical stability and reactivity make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and the furan-2-ylmethylamino moiety play crucial roles in its biological activity. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential cellular processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, ultimately resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Key Observations:

- Substituent Impact on Bioactivity: Piperazine derivatives like cyclizine exhibit H1 antagonism and anti-inflammatory effects, suggesting that amino substituents (e.g., furan-2-ylmethylamino in the target compound) may modulate receptor binding . However, the furan ring’s aromaticity could alter selectivity compared to non-aromatic substituents like methoxyethylamino .

- Synthetic Pathways: Nitration is a critical step for introducing the nitro group in quinolinones, often requiring mixed acid conditions (HNO₃/H₂SO₄) . The furan-2-ylmethylamino group likely forms via nucleophilic substitution of a halogen intermediate with furfurylamine.

Physicochemical and Reactivity Comparisons

- Nitro Group Reactivity: The nitro group in the target compound and its analogues facilitates electrophilic substitution reactions. For example, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one undergoes nitration to form fused pyranoquinoline derivatives .

- Solubility and Stability: The methoxyethylamino analogue may exhibit higher solubility in polar solvents than the furan-containing compound due to the ether oxygen. However, the furan ring could improve stability under acidic conditions compared to labile morpholine derivatives .

Pharmacological Hypotheses

The nitro group’s electron-withdrawing nature may enhance binding to enzymes like cyclooxygenase or nitric oxide synthases.

Research Tools and Validation

Crystallographic software such as SHELX and WinGX are widely used for validating the structures of analogous compounds. For example, the nitroacetyl derivative’s geometry was confirmed via single-crystal X-ray diffraction , a method applicable to the target compound.

Biological Activity

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one is a complex organic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C16H15N3O4

- Molecular Weight : 313.31 g/mol

- CAS Registry Number : 862484-57-9

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction where an isatin derivative reacts with an aldehyde.

- Amination : Introducing the furan-2-ylmethylamino group through nucleophilic substitution.

- Ethylation : Ethylation of the quinoline nitrogen using ethyl iodide under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The nitro group and furan moiety play crucial roles in its function:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA synthesis and signal transduction pathways, leading to cell growth inhibition or apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

Anticancer Properties

Several studies have demonstrated the anticancer potential of quinoline derivatives:

- Case Study 1 : A study on a related quinoline compound showed that it induced apoptosis in cancer cell lines by activating caspase pathways, leading to increased cell death.

- Case Study 2 : Another investigation revealed that compounds similar to this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.

Table of Biological Activities

Recent Studies

- Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the effectiveness of quinoline derivatives against resistant bacterial strains, suggesting potential for new antibiotic development.

- In Vivo Studies : Animal model studies have shown that administering this compound resulted in significant tumor size reduction compared to control groups, indicating strong anticancer effects.

- Mechanistic Insights : Further mechanistic studies revealed that this compound could modulate cellular pathways associated with inflammation and cancer progression, offering insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.